molecular formula C18H22F3N3O2 B2892411 1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol CAS No. 1025769-00-9

1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol

Cat. No.: B2892411
CAS No.: 1025769-00-9
M. Wt: 369.388
InChI Key: ZTAUBGGJLHMORZ-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol is a synthetic organic compound notable for its unique chemical structure that includes a trifluoromethyl group, a methoxyphenyl group, a pyrazolyl moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves multi-step synthesis strategies that integrate various organic chemistry techniques.

  • Starting Materials

    • Trifluoroacetone

    • 4-methoxyphenylhydrazine

    • Piperidine

  • Stepwise Synthesis

    • Condensation Reaction: Trifluoroacetone undergoes a condensation reaction with 4-methoxyphenylhydrazine to form a trifluoromethyl-substituted pyrazole.

    • N-alkylation: The resulting pyrazole is then reacted with piperidine under suitable conditions to form the piperidino-substituted pyrazole.

    • Addition Reaction: The final step involves the addition of the alcohol group to the molecule, yielding the target compound.

Industrial Production Methods

Industrial synthesis often involves optimization of reaction conditions, scaling up processes to ensure consistent and high-yield production. Catalysts, temperature control, and solvent choice play crucial roles in maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, potentially forming corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions might reduce the trifluoromethyl group to a methyl group.

  • Substitution: : Possible nucleophilic substitutions at various positions on the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution Reactions: : Using bases like sodium hydride or strong nucleophiles under controlled temperatures.

Major Products Formed

  • Oxidation Products: : Ketones, carboxylic acids.

  • Reduction Products: : Methylated derivatives.

  • Substitution Products: : Derivatives with altered functional groups.

Scientific Research Applications

1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol is utilized in various scientific domains, including:

  • Medicinal Chemistry: : Potential for developing new drugs, particularly targeting receptors or enzymes where the unique trifluoromethyl group can enhance binding affinity or metabolic stability.

  • Biological Research: : Used in studies to investigate interactions with biological macromolecules, understanding pathways, and mechanisms of action.

  • Industrial Applications: : May serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The trifluoromethyl group often increases the lipophilicity of the molecule, aiding in membrane permeability. Its structure can mimic biological substrates, allowing it to act as an inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-(pyridin-3-yl)-2-propanol: : Shares the trifluoromethyl and alcohol functional groups but with a pyridine ring instead of a piperidine and pyrazole moiety.

  • 1,1,1-Trifluoro-3-(piperidin-4-yl)propan-2-ol: : Contains the piperidine ring and trifluoromethyl group but lacks the pyrazole and methoxyphenyl group.

Uniqueness

What sets 1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol apart is its multi-functional group configuration, combining lipophilicity from the trifluoromethyl group and potential biological activity from the pyrazole and piperidine rings. This combination may offer unique interactions with biological systems, enhancing its utility in pharmaceutical research.

There you have it. An intricate and fascinating look at this compound—hope it tickled your intellectual curiosity!

Properties

IUPAC Name

1,1,1-trifluoro-3-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O2/c1-26-14-4-2-12(3-5-14)15-10-16(23-22-15)13-6-8-24(9-7-13)11-17(25)18(19,20)21/h2-5,10,13,17,25H,6-9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAUBGGJLHMORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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